molecular formula C13H16BrNO B12594968 1-(5-Bromo-2,4,6-trimethyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one CAS No. 647009-46-9

1-(5-Bromo-2,4,6-trimethyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one

Cat. No.: B12594968
CAS No.: 647009-46-9
M. Wt: 282.18 g/mol
InChI Key: RIUGFRUUVZXFTO-UHFFFAOYSA-N
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Description

1-(5-Bromo-2,4,6-trimethyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one is a compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a bromine atom and three methyl groups attached to the indole ring, which may influence its chemical reactivity and biological properties.

Preparation Methods

The synthesis of 1-(5-Bromo-2,4,6-trimethyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one can be achieved through various synthetic routesThe reaction conditions typically include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent such as dichloromethane . Industrial production methods may involve large-scale bromination and subsequent functionalization steps under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(5-Bromo-2,4,6-trimethyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2,4,6-trimethyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one involves its interaction with specific molecular targets. The bromine and methyl groups on the indole ring may enhance its binding affinity to certain receptors or enzymes, leading to biological effects. The compound may modulate signaling pathways involved in cell proliferation, apoptosis, or immune response .

Comparison with Similar Compounds

Similar compounds to 1-(5-Bromo-2,4,6-trimethyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one include other brominated indole derivatives and methyl-substituted indoles. These compounds share structural similarities but may differ in their reactivity and biological activities. For example:

    5-Bromoindole: Lacks the additional methyl groups, which may affect its chemical properties.

    2,4,6-Trimethylindole:

Properties

CAS No.

647009-46-9

Molecular Formula

C13H16BrNO

Molecular Weight

282.18 g/mol

IUPAC Name

1-(5-bromo-2,4,6-trimethyl-2,3-dihydroindol-1-yl)ethanone

InChI

InChI=1S/C13H16BrNO/c1-7-5-12-11(9(3)13(7)14)6-8(2)15(12)10(4)16/h5,8H,6H2,1-4H3

InChI Key

RIUGFRUUVZXFTO-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(N1C(=O)C)C=C(C(=C2C)Br)C

Origin of Product

United States

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